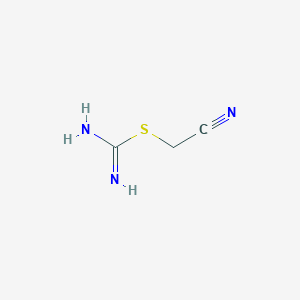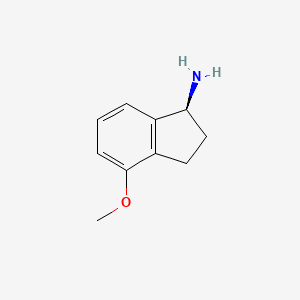
(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes an indane backbone substituted with a methoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-methoxy-2,3-dihydro-1H-inden-1-one using chiral catalysts or reagents to achieve the desired enantiomeric form.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing chiral ligands and metal catalysts to ensure high enantioselectivity and yield. The reaction conditions are optimized to maintain the integrity of the methoxy and amine functional groups.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The methoxy group may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
®-4-Methoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
4-Methoxy-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.
4-Methoxy-1-indanone: A related compound with a similar indane backbone but different functional groups.
Uniqueness: (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both methoxy and amine functional groups. This combination of features makes it a valuable compound for asymmetric synthesis and as a potential therapeutic agent.
Properties
CAS No. |
1228565-96-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1S)-4-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3/t9-/m0/s1 |
InChI Key |
JMXMRMSUOHVHOF-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H]2N |
Canonical SMILES |
COC1=CC=CC2=C1CCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12289992.png)
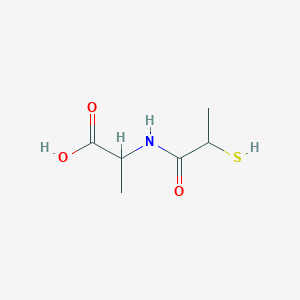
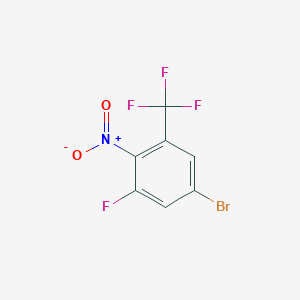
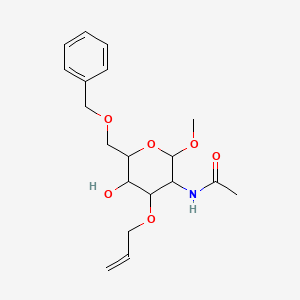


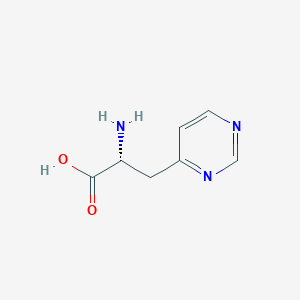
![(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12290030.png)

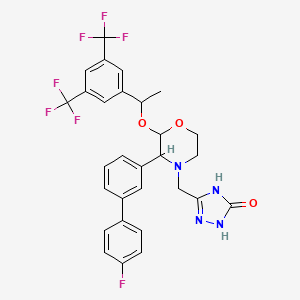
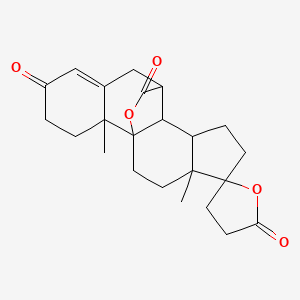
![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)
